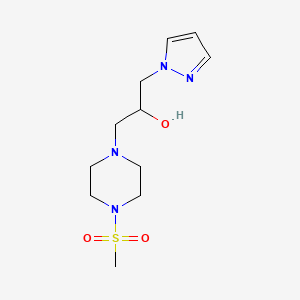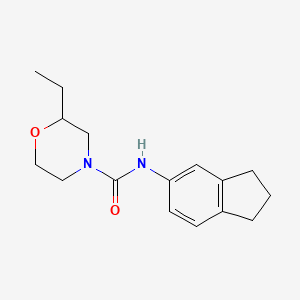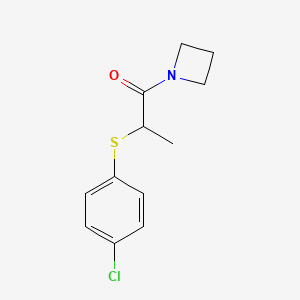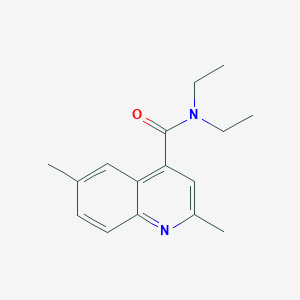
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one has been shown to exhibit various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, this compound has been shown to have antiviral activity, making it a potential candidate for the treatment of viral infections.
实验室实验的优点和局限性
One of the advantages of using 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and proliferation. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar activity.
One of the limitations of using 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety.
Another potential future direction is the exploration of the antiviral activity of this compound. Preliminary studies have shown promising results, and further research is needed to fully evaluate its potential as an antiviral agent.
Finally, there is potential for the development of novel derivatives of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one with improved solubility and activity. These derivatives could be used to further explore the biochemical and physiological effects of this compound and to develop more effective therapeutic agents.
合成方法
The synthesis of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-chloro-3-formylquinoline in the presence of a base. This reaction results in the formation of the desired compound in good yields. The purity of the compound can be further improved by recrystallization.
科学研究应用
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and antiviral activities. These properties make it a promising candidate for drug development.
属性
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-17-8-4-5-9-19(17)22-14-18(20)21(25)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-10,14H,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXJRMQEFWECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


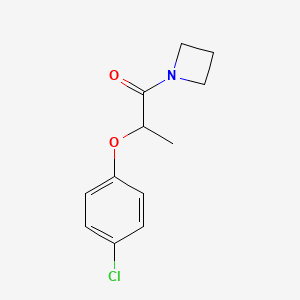
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
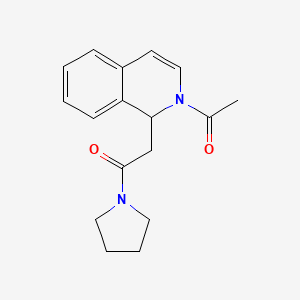
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
